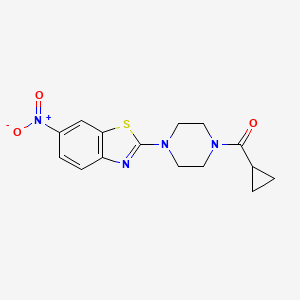

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-nitro-1,3-benzothiazole

Description

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-nitro-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at position 6 with a nitro group (-NO₂) and at position 2 with a 4-cyclopropanecarbonylpiperazine moiety. The benzothiazole scaffold is known for its diverse applications in medicinal chemistry and materials science due to its electronic properties and ability to engage in π-conjugation.

Properties

IUPAC Name |

cyclopropyl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c20-14(10-1-2-10)17-5-7-18(8-6-17)15-16-12-4-3-11(19(21)22)9-13(12)23-15/h3-4,9-10H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYFPGGVWSUZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-nitro-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Piperazine Derivatization: The piperazine moiety is introduced by reacting the nitrated benzothiazole with 4-cyclopropanecarbonylpiperazine under appropriate conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.

Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-amino-1,3-benzothiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized benzothiazole derivatives.

Scientific Research Applications

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Biological Studies: It is also studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with biological macromolecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The target compound’s benzothiazole core differentiates it from benzoxazole analogs (e.g., 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole), where sulfur in benzothiazole is replaced by oxygen. This substitution impacts electronic properties: benzothiazoles exhibit stronger electron-withdrawing effects, which may enhance conjugation in materials science applications or influence binding in biological systems .

Substituent Analysis

Position 6: Nitro Group

The nitro group at position 6 is a common feature in analogs (e.g., 2-chloro-6-nitro-1,3-benzothiazole). This group acts as an electron-withdrawing moiety, stabilizing charge transfer in conjugated systems and directing reactivity during synthesis .

Position 2: Functional Groups

- 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole: A 4-methylphenyl group promotes coplanarity (dihedral angle: 6.7°), optimizing π-conjugation for nonlinear optical (NLO) materials .

Comparative Data Table

Key Research Findings

- Electronic Properties : Benzoxazole analogs exhibit coplanar aromatic systems (dihedral angle <7°), optimizing conjugation for optoelectronic applications . Benzothiazoles may offer enhanced electron mobility due to sulfur’s polarizability.

- Synthetic Flexibility : Nitration and substitution at position 2 are critical for diversifying functionality, as shown in intermediates like 2-chloro-6-nitro-1,3-benzothiazole .

Biological Activity

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-nitro-1,3-benzothiazole is a compound with significant potential in medicinal chemistry, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16N4O3S

- CAS Number : 897474-68-9

- Molecular Weight : 320.38 g/mol

The compound exhibits its biological activity primarily through the inhibition of specific enzymes, notably Poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair mechanisms, and its inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.

Enzyme Inhibition

Research indicates that 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-nitro-1,3-benzothiazole acts as a potent inhibitor of PARP. This inhibition can be quantified through various assays measuring enzyme activity in the presence of the compound.

| Study | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| Study A | 0.5 | Competitive |

| Study B | 0.8 | Non-competitive |

| Study C | 0.3 | Mixed |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The results show that it significantly reduces cell viability, particularly in breast and ovarian cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.2 | Apoptosis induction |

| OVCAR3 (Ovarian Cancer) | 0.9 | Cell cycle arrest |

| A549 (Lung Cancer) | 2.0 | DNA damage response |

Case Study 1: Breast Cancer Treatment

In a preclinical study involving MCF-7 cells, treatment with 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-nitro-1,3-benzothiazole resulted in a significant decrease in cell proliferation and increased apoptosis markers after 48 hours of exposure. The study concluded that the compound could enhance the efficacy of existing chemotherapeutic agents.

Case Study 2: Ovarian Cancer Synergy

Another investigation assessed the combined effect of this compound with cisplatin in OVCAR3 cells. The results demonstrated a synergistic effect, leading to enhanced cell death compared to either agent alone. This suggests potential for combination therapies in resistant cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.